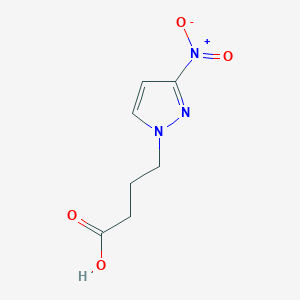![molecular formula C12H14F2N2O B2398345 [3,4-Bis(fluoranyl)phenyl]-(4-methylpiperazin-1-yl)methanone CAS No. 333742-29-3](/img/structure/B2398345.png)
[3,4-Bis(fluoranyl)phenyl]-(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4-Bis(fluoranyl)phenyl]-(4-methylpiperazin-1-yl)methanone, also known as BFPMM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Applications in Material Science and Organic Electronics
- Thermally Activated Delayed Fluorescence (TADF) Emitters : Compounds with structural similarities to the query have been explored as blue thermally activated delayed fluorescent emitters. Such materials are critical for the development of efficient and high-performance organic light-emitting diodes (OLEDs). The study highlights the importance of small singlet–triplet energy gaps for activating delayed fluorescence, leading to high quantum efficiencies in blue TADF devices (Kim, Choi, & Lee, 2016).
Applications in Chemistry and Synthetic Biology
- Synthesis and Biological Activity : Research involving structurally related compounds has focused on their synthesis and evaluation for biological activities, such as antibacterial properties. These studies contribute to the development of new chemical entities with potential therapeutic applications (Nagaraj, Srinivas, & Rao, 2018).
Advanced Characterization and Theoretical Studies
- Spectral Characterisation and DFT Calculation : Compounds containing phenyl methanone derivatives have been synthesized and characterized, including through Density Functional Theory (DFT) calculations. Such research aids in understanding the molecular structure, electronic properties, and potential applications in various fields, including material science and pharmacology (Enbaraj et al., 2021).
Applications in Analytical Chemistry
- Micellar and Microemulsion Liquid Chromatography : Studies have also explored the analysis of compounds with similar structures in the presence of their degradation products, using advanced chromatographic techniques. This research is crucial for the quality control and stability assessment of pharmaceuticals and organic materials (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-15-4-6-16(7-5-15)12(17)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPNSVBDWJVJSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644129 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Difluorobenzoyl)-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2398266.png)



![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2398273.png)

![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B2398276.png)




![3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398283.png)